Tert-butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)benzylcarbamate
Description
Tert-butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)benzylcarbamate is a synthetic organic compound that belongs to the class of oxazole derivatives. Oxazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications . This compound is of particular interest due to its unique structure, which includes a tert-butyl group, a benzylcarbamate moiety, and an oxazole ring.
Properties
Molecular Formula |
C19H20N2O4 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
tert-butyl N-[[4-(2-oxo-3H-1,3-benzoxazol-5-yl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C19H20N2O4/c1-19(2,3)25-17(22)20-11-12-4-6-13(7-5-12)14-8-9-16-15(10-14)21-18(23)24-16/h4-10H,11H2,1-3H3,(H,20,22)(H,21,23) |
InChI Key |
QWKVFQKYURFQHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2=CC3=C(C=C2)OC(=O)N3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)benzylcarbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzylcarbamate moiety: This step involves the reaction of the oxazole derivative with benzyl chloroformate in the presence of a base such as triethylamine.
Addition of the tert-butyl group:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
Tert-butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)benzylcarbamate can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Substitution: The benzylcarbamate moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have indicated that derivatives of carbamates, including Tert-butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)benzylcarbamate, exhibit significant anti-inflammatory properties. For instance, related compounds have shown promising results in reducing edema in animal models, demonstrating their potential as anti-inflammatory agents .
Antitumor Activity
The compound's structural features suggest potential antitumor activity. Research has demonstrated that similar compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer). The mechanism involves activation of apoptotic pathways through the upregulation of p53 and caspase enzymes .
Antimicrobial Properties
Compounds containing the benzo[d]oxazole moiety have been reported to possess antimicrobial activities. Investigations into the mechanism of action reveal that these compounds can disrupt bacterial cell processes, making them candidates for further exploration in antimicrobial therapy .
Case Study: Anti-inflammatory Effects
In a study evaluating various carbamate derivatives for their anti-inflammatory effects, this compound showed significant inhibition of carrageenan-induced paw edema in rats. The percentage inhibition was comparable to standard anti-inflammatory drugs like indomethacin .
Case Study: Cytotoxicity Against Cancer Cells
A series of tests on related compounds indicated that those with structural similarities to this compound had IC50 values in the low micromolar range against MCF-7 cells. This suggests strong potential for development into cancer therapeutics .
Potential Applications
- Anti-inflammatory Drugs : Given its efficacy in reducing inflammation in preclinical models, this compound could be developed into a new class of anti-inflammatory medications.
- Cancer Therapeutics : The ability to induce apoptosis in cancer cells positions this compound as a promising candidate for further research in oncology.
- Antimicrobial Agents : With demonstrated antimicrobial properties, this compound may serve as an effective treatment against resistant bacterial strains.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)benzylcarbamate involves its interaction with specific molecular targets and pathways. The oxazole ring is known to interact with various enzymes and receptors, leading to modulation of their activity. The benzylcarbamate moiety may also contribute to the compound’s biological activity by enhancing its binding affinity to target proteins .
Comparison with Similar Compounds
Tert-butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)benzylcarbamate can be compared with other oxazole derivatives, such as:
Aleglitazar: An antidiabetic compound with a similar oxazole ring structure.
Ditazole: A platelet aggregation inhibitor that also contains an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor with an oxazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other oxazole derivatives.
Biological Activity
Tert-butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)benzylcarbamate (CAS Number: 1448190-05-3) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural and chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 340.4 g/mol |
| CAS Number | 1448190-05-3 |
The structure includes a tert-butyl group, a benzyl moiety, and a benzo[d]oxazole derivative, which may contribute to its pharmacological potential.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of benzoxazole have been studied for their ability to inhibit various kinases involved in cancer progression. A study highlighted that certain benzoxazole derivatives showed effectiveness in reducing cell proliferation in cancer cell lines by inducing apoptosis through specific signaling pathways .
Anti-inflammatory Effects
In addition to anticancer properties, benzoxazole derivatives are also noted for their anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in treating inflammatory diseases. Research suggests that the unique structural features of these compounds allow them to modulate inflammatory responses effectively.
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methods involving the reaction of appropriate precursors. The synthesis pathway typically involves:
- Formation of the benzo[d]oxazole moiety through cyclization reactions.
- Coupling with tert-butyl carbamate , which enhances the compound's lipophilicity and biological activity.
Case Studies on Related Compounds
Several studies have explored the biological activities of related compounds:
- Benzoxazole Derivatives : A series of benzoxazole derivatives were evaluated for cytotoxicity against various cancer cell lines, demonstrating IC values in the micromolar range, indicating potent activity .
- Kinase Inhibition : Research on similar compounds has shown that they can act as inhibitors of specific kinases involved in cancer signaling pathways, suggesting a mechanism of action that could be relevant for this compound .
Conclusion and Future Directions
This compound presents promising biological activities, particularly in anticancer and anti-inflammatory contexts. Ongoing research is necessary to elucidate its precise mechanisms of action and therapeutic potential. Future studies should focus on:
- In vivo studies to assess efficacy and safety.
- Structure-activity relationship (SAR) analyses to optimize its pharmacological properties.
This compound represents a valuable candidate for further exploration in drug discovery efforts aimed at developing novel therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
